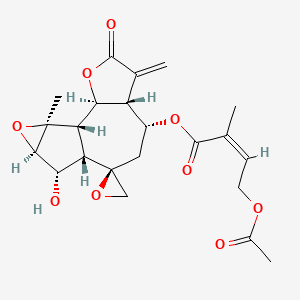
Graminiliatrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Graminiliatrin is a sesquiterpene lactone.
Wissenschaftliche Forschungsanwendungen
Pathogenicity and Disease Resistance Research
The research on graminiliatrin involves studying its role in the pathogenicity of various fungi, particularly those affecting cereal crops. For example, Blanch (1980) explored the genetic control of pathogenicity in Gaeumannomyces graminis, a fungus that affects wheat, showing that pathogenicity is under multiple gene control, hinting at the complexity of fungal infections in crops (Blanch, 1980).
Host-Induced Gene Silencing
Another significant application is the investigation of host-induced gene silencing (HIGS) in fungi. Nowara et al. (2010) demonstrated that RNA interference constructs expressed in host cells can affect pathogen development in Blumeria graminis, a fungal pathogen of barley. This finding provides insights into engineering plant disease resistance (Nowara et al., 2010).
Comparative Genomics in Crop Research
Monaco et al. (2013) highlighted Gramene, a curated resource for comparative functional genomics in crops. This database includes genomes of various plant species and supports studies in genetics, plant breeding, and molecular biology, underscoring the value of genomics in understanding pathogens like graminiliatrin (Monaco et al., 2013).
Phytotoxicity and Antimicrobial Activity
Research by Kobayashi and Ui (1979) on Graminin A, a compound produced by Cephalosporium gramineum, highlights its phytotoxic and antimicrobial activities. This type of research is crucial for understanding how certain pathogens exert their effects on plants (Kobayashi & Ui, 1979).
Population Genetics of Fungal Pathogens
McDonald et al. (1995) combined molecular genetics with population genetics to study Mycosphaerella graminicola, another wheat pathogen. This research helps in understanding the spread and evolution of plant pathogens at a genetic level (McDonald et al., 1995).
Eigenschaften
CAS-Nummer |
53142-34-0 |
|---|---|
Produktname |
Graminiliatrin |
Molekularformel |
C22H26O9 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
[(1S,2S,6R,7R,9R,10S,11S,12R,14S)-11-hydroxy-14-methyl-5-methylidene-4-oxospiro[3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecane-9,2'-oxirane]-7-yl] (Z)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O9/c1-9(5-6-27-11(3)23)19(25)29-12-7-22(8-28-22)14-15(21(4)18(31-21)16(14)24)17-13(12)10(2)20(26)30-17/h5,12-18,24H,2,6-8H2,1,3-4H3/b9-5-/t12-,13-,14+,15+,16+,17+,18-,21+,22+/m1/s1 |
InChI-Schlüssel |
CENDVHAKXFHGQA-ZVKKVVLCSA-N |
Isomerische SMILES |
C/C(=C/COC(=O)C)/C(=O)O[C@@H]1C[C@]2(CO2)[C@H]3[C@@H]([C@@H]4[C@@H]1C(=C)C(=O)O4)[C@]5([C@@H]([C@H]3O)O5)C |
SMILES |
CC(=CCOC(=O)C)C(=O)OC1CC2(CO2)C3C(C4C1C(=C)C(=O)O4)C5(C(C3O)O5)C |
Kanonische SMILES |
CC(=CCOC(=O)C)C(=O)OC1CC2(CO2)C3C(C4C1C(=C)C(=O)O4)C5(C(C3O)O5)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



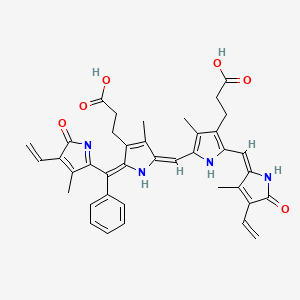
![{(1r,2r,3r)-2-[(3e)-4,8-Dimethylnona-3,7-Dien-1-Yl]-2-Methyl-3-[(1e,5e)-2,6,10-Trimethylundeca-1,5,9-Trien-1-Yl]cyclopropyl}methyl Trihydrogen Diphosphate](/img/structure/B1230923.png)
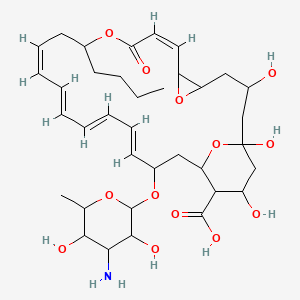
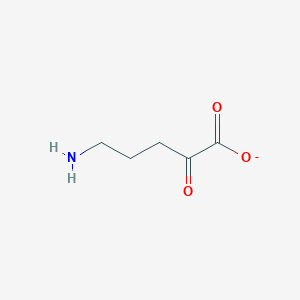

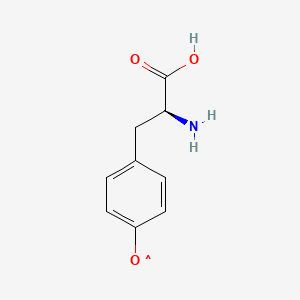

![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)

![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)

![2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)

